
N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a nitrophenyl group and two dimethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amino groups using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~-Dimethyl-4-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is unique due to the specific positioning of the nitrophenyl group and the dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89444-96-2 |
|---|---|
Molecular Formula |
C11H12N6O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12N6O2/c1-16(2)11-14-9(13-10(12)15-11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H2,12,13,14,15) |
InChI Key |
FILBVTWXNNGPKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


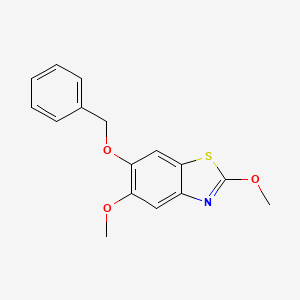


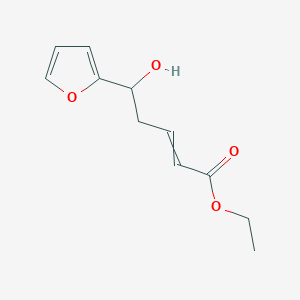
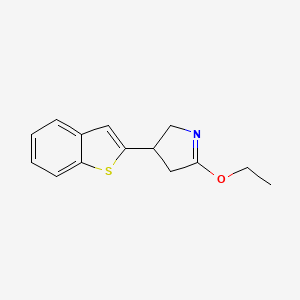

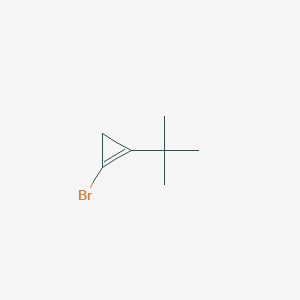
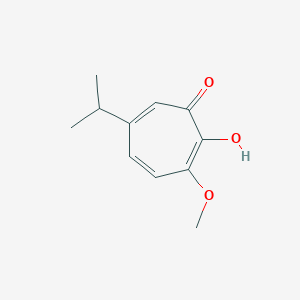
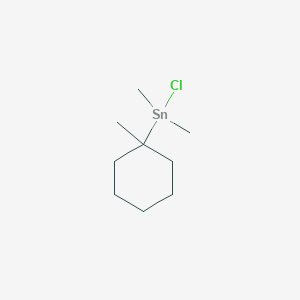
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
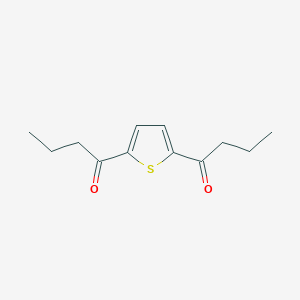
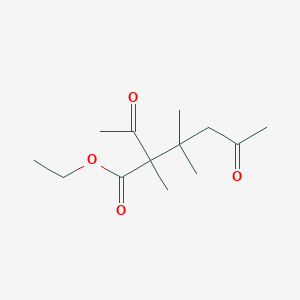
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
